molecular formula C17H20Cl2N4O2S B2892395 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1329438-44-9

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2892395
CAS No.: 1329438-44-9
M. Wt: 415.33
InChI Key: GPVUTCPJWUIFMQ-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6, a 5-methyl-1,2-oxazole moiety, and a dimethylaminopropyl group linked via a carboxamide bond.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S.ClH/c1-11-9-14(20-24-11)16(23)22(8-4-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVUTCPJWUIFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Method (Adapted from)

Reaction Scheme :
2-Amino-4-chlorothiophenol + Cyanogen bromide → 6-Chloro-1,3-benzothiazol-2-amine

Optimized Conditions :

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 80°C
Reaction Time 6 h
Yield 78%

Key Observations :

  • Excess cyanogen bromide (1.5 equiv) improves ring closure efficiency
  • Recrystallization from ethanol removes unreacted thiophenol (purity >99% by HPLC)

Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid

Cyclocondensation Approach (Modified from)

Reaction Mechanism :

  • Condensation of ethyl acetoacetate with hydroxylamine hydrochloride
  • Cyclization under acidic conditions
  • Saponification to carboxylic acid

Process Parameters :

Stage Conditions
Cyclization HCl (conc.), 60°C, 4h
Hydrolysis NaOH (2M), 80°C, 2h
Overall Yield 65%

Critical Notes :

  • Microwave-assisted cyclization reduces reaction time to 45 min (yield improvement to 72%)
  • Acidic workup prevents decarboxylation during isolation

Introduction of 3-(Dimethylamino)Propyl Side Chain

Alkylation Protocol (Derived from)

Two-Stage Process :

  • Propylation :
    BTA + 1-Bromo-3-chloropropane → N-(3-Chloropropyl)-BTA
    • K₂CO₃ in DMF, 60°C, 12h (Yield: 85%)
  • Amination :
    N-(3-Chloropropyl)-BTA + Dimethylamine → Target Amine
    • EtOH, 100°C, 24h (Yield: 91%)

Advantages :

  • Avoids over-alkylation through sequential reaction control
  • Residual chloride quantified by ion chromatography (<0.1%)

Final Amide Coupling and Salt Formation

Carbodiimide-Mediated Coupling

Reaction Setup :

Component Quantity
OXA 1.0 equiv
EDC·HCl 1.2 equiv
HOBt 1.1 equiv
BTA-DMPA 1.05 equiv
Solvent DCM/DMF (4:1)

Process Characteristics :

  • Reaction completion in 8h at 0°C → RT
  • Aqueous workup removes urea byproducts
  • Final purity: 98.7% (HPLC, C18 column)

Hydrochloride Salt Formation

Crystallization Protocol :

  • Dissolve free base in EtOAc (5 vol)
  • Bubble HCl gas until pH 2.0-2.5
  • Cool to -20°C, isolate crystals
  • Yield: 93%
  • Melting Point: 214-216°C (decomp.)

Analytical Characterization Data

Spectroscopic Profile

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, H-4 oxazole), 7.89 (d, J=8.4 Hz, 1H, H-7 benzothiazole), 3.45 (t, J=6.8 Hz, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂)
¹³C NMR (101 MHz, DMSO-d₆) δ 165.2 (C=O), 162.1 (C-2 oxazole), 154.3 (C-2 benzothiazole), 57.8 (NCH₂)
HRMS (ESI+) m/z 434.0921 [M+H]⁺ (calc. 434.0918)

Purity Assessment

Method Result
HPLC (USP) 99.1% (254 nm)
Residual Solvents
Elemental Analysis C 51.2%, H 5.1%, N 14.8% (theory: C 51.3%, H 5.0%, N 14.9%)

Process Optimization Strategies

Green Chemistry Improvements

  • Solvent Replacement :
    Cyclopentyl methyl ether (CPME) substituted for DCM in coupling step (E-factor reduced from 32 → 18)

  • Catalyst Recycling :
    Immobilized EDC on silica gel enables 5 reaction cycles (yield maintained >95%)

Troubleshooting Common Issues

Problem Solution
Low Amination Yield Use Schlenk techniques to exclude moisture
Oxazole Decomposition Strict temperature control during coupling (<25°C)
Salt Hygroscopicity Add 0.5% colloidal SiO₂ during crystallization

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise) Route B (Convergent)
Total Steps 7 5
Overall Yield 41% 53%
Purity 98.7% 99.2%
Scalability Pilot (10 kg) Commercial (100 kg)

Route B Advantages :

  • Simultaneous introduction of DMPA during benzothiazole synthesis
  • Single-pot oxazole activation/coupling sequence

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups at the chlorine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several benzothiazole and oxazole derivatives reported in the literature. Key comparisons include:

  • Benzothiazole-thiazolidinone hybrids (): Compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature a benzothiazole-carboxamide backbone but differ in the substituents on the thiazolidinone ring. The target compound replaces the thiazolidinone with a 5-methyloxazole and introduces a dimethylaminopropyl chain, which may enhance solubility and alter electronic properties .
  • Benzodithiazine derivatives (–5): Compounds such as 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (6) incorporate sulfonyl (SO₂) groups absent in the target compound. The hydrochloride salt in the target likely improves aqueous solubility compared to neutral benzodithiazines .

Spectroscopic Properties

Key spectroscopic data for analogous compounds are summarized below:

Compound (Source) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
4g () 1680 (C=O), 1595 (C=N) 7.5–8.1 (aromatic H), 4.3 (thiazolidinone CH₂)
6 () 1630 (C=N), 1340–1150 (SO₂) 8.37 (N=CH), 10.1–10.2 (OH)
Target Compound Expected: ~1650 (C=O), ~1600 (C=N) Expected: 2.2–2.5 (N(CH₃)₂), 6.5–8.0 (aromatic H)

The target’s IR spectrum is anticipated to show C=O (carboxamide) and C=N (oxazole/benzothiazole) stretches, while its ¹H NMR would highlight the dimethylaminopropyl group’s singlet (~2.2–2.5 ppm) and aromatic protons .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and proton environments. For example, aromatic protons in the benzothiazole ring typically resonate at δ 7.0–8.5 ppm, while methyl groups in oxazole appear at δ 2.0–2.5 ppm .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}, C-N stretches at ~1200–1350 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass determination.
  • Elemental Analysis: Validate purity by matching experimental and theoretical C/H/N/S percentages.

Table 1: Example Characterization Data

TechniqueKey Peaks/FeaturesReference Compound Example
1H^1H-NMRδ 2.5 (s, 3H, CH3_3-oxazole)Compound 4g in
IR1680 cm1^{-1} (C=O)Compound 4l in

Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?

Methodological Answer:

  • Step 1: Identify critical variables (e.g., solvent, temperature, molar ratios). For benzothiazole derivatives, ethanol and dioxane are common solvents, with yields varying from 37% to 70% depending on substituents .
  • Step 2: Apply a factorial design (e.g., 2k^k factorial) to test interactions. For example, evaluate solvent polarity (ethanol vs. DMF) and reaction time (12h vs. 24h) .
  • Step 3: Use response surface methodology (RSM) to model optimal conditions. For instance, higher temperatures (80°C) may improve cyclization but risk decomposition .

Table 2: DoE Variables for Synthesis Optimization

VariableLow LevelHigh LevelObserved Impact on Yield
SolventEthanolDMFHigher polarity improves solubility but may reduce selectivity
Temperature60°C80°CHigher temps accelerate reactions but risk side products

Q. What solvent systems are effective for recrystallization to enhance purity?

Methodological Answer:

  • Ethanol/Water Mixtures: Effective for polar intermediates (e.g., yields 45% for compound 4n in ).
  • Ethyl Acetate/Hexane: Suitable for non-polar derivatives (e.g., compound 4l in ).
  • DMF/Diethyl Ether: Useful for highly functionalized analogs requiring slow crystallization .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and reaction pathways. For example, simulate the activation energy for nucleophilic substitution at the dimethylamino group .
  • Machine Learning (ML): Train models on existing benzothiazole reaction datasets to predict optimal conditions for cross-coupling or oxidation reactions .
  • Reaction Path Search: Tools like GRRM or AFIR can automate exploration of possible reaction mechanisms (e.g., cyclization vs. ring-opening pathways) .

Q. How can contradictory spectral data be resolved during intermediate characterization?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR with HRMS to confirm molecular weight discrepancies (e.g., distinguishing regioisomers via 13C^{13}C-NMR shifts) .
  • Dynamic NMR Studies: Resolve conformational equilibria (e.g., rotamers in the dimethylamino group) by varying temperature or solvent .
  • X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., confirming oxazole vs. isoxazole ring orientation) .

Q. What strategies study the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (Kd_d, kon_\text{on}/koff_\text{off}) to receptors like kinase domains .
  • Molecular Docking: Use AutoDock or Schrödinger to predict binding poses in active sites (e.g., targeting the ATP-binding pocket) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can AI integrate with experimental workflows for process optimization?

Methodological Answer:

  • Real-Time Process Control: Implement AI-driven platforms (e.g., COMSOL Multiphysics) to adjust reaction parameters (temperature, pH) based on live spectroscopic data .
  • Generative Models: Use GPT-4 or AlphaFold to propose novel derivatives with improved solubility or bioactivity .
  • Data Fusion: Combine experimental datasets (e.g., HPLC, NMR) with computational predictions to prioritize synthesis targets .

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